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Introduction

BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule pan-
fibroblast growth factor receptor (FGFR) inhibitor.[1][2][3] It targets FGFR1, 2, 3, and 4, key
drivers in various oncogenic signaling pathways.[1][2] Aberrant FGFR signaling, through
mechanisms such as gene amplification, mutations, or translocations, is implicated in the
progression of numerous cancers, making it a critical target for therapeutic intervention.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue
into immunodeficient mice, offer a clinically relevant platform for evaluating the in vivo efficacy
of novel anti-cancer agents. This technical guide provides a comprehensive overview of the
preclinical evaluation of BAY1163877 in PDX models, with a focus on quantitative efficacy data
and detailed experimental methodologies.

Mechanism of Action: Targeting the FGFR Signaling
Cascade

BAY1163877 exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs. This
blockade disrupts downstream signaling pathways crucial for tumor cell proliferation, survival,
and angiogenesis. The primary pathway inhibited is the RAS-MAPK/ERK pathway, a central
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signaling cascade in many cancers.[1] Inhibition of this pathway by BAY1163877 has been
demonstrated through the reduced phosphorylation of ERK1/2 in cancer cell lines.[1]
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Caption: FGFR Signaling Pathway Inhibition by BAY1163877.

Efficacy of BAY1163877 in Lung Cancer PDX Models

The in vivo anti-tumor activity of BAY1163877 has been evaluated in various PDX models of

lung cancer, particularly those with FGFR overexpression. The following tables summarize the

guantitative data from these studies.

Table 1: Monotherapy Efficacy of BAY1163877 in a Lung Cancer PDX Model

PDX Cancer FGFR Treatmen 5 Dosing TIC Ratio
osage
Model Type Status t < Schedule (%)
FGFR1
Amplificatio
BAY11638
DMS-114 Lung né& 27 50 mg/kg BID, p.o. 34
Overexpre
ssion

T/C Ratio: Treatment/Control tumor volume ratio; a lower value indicates higher efficacy.

Table 2: Combination Therapy Efficacy of BAY1163877 in Lung Cancer PDX Models
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PDX Cancer FGFR

Treatmen

Dosing

Dosage Outcome
Model Type Status t Schedule
Prolonged
High BAY11638 tumor
50 mg/kg + BID, p.o. +
LU299 Lung FGFR1 77 + ) response
30 mg/kg Q7D, i.v.
MRNA Docetaxel post-
treatment
Prolonged
High BAY11638 tumor
50 mg/kg + BID, p.o. +
LXFL1121 Lung FGFR1 77 + ] response
30 mg/kg Q7D, i.v.
MRNA Docetaxel post-
treatment

Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment

and Maintenance

A standardized protocol for the establishment and propagation of PDX models is crucial for

reproducible results.
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Caption: Experimental Workflow for PDX Model Studies.
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Detailed Steps:

o Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following
surgical resection.

e Implantation: Tumor fragments are subcutaneously implanted into the flanks of
immunodeficient mice (e.g., NMRI nude or NOD/SCID gamma mice).

e Tumor Growth and Passaging: Once tumors reach a volume of approximately 1000-1500
mms3, they are excised and serially passaged into subsequent cohorts of mice for expansion.

» Animal Welfare: All animal experiments are conducted in accordance with institutional
guidelines and regulations for animal welfare.

In Vivo Antitumor Efficacy Studies

e Animal Models: Female immunodeficient mice (e.g., BALB/c nude) are used for the studies.

o Tumor Implantation: Mice are subcutaneously inoculated with tumor fragments from
established PDX lines.

e Randomization: When tumors reach a predetermined volume (e.g., 100-200 mm3), mice are
randomized into treatment and control groups.

e Drug Formulation and Administration:

o BAY1163877: Formulated in a vehicle such as 10% ethanol, 40% Solutol® HS 15, and
50% water, and administered orally (p.o.) twice daily (BID).[1]

o Docetaxel: Administered intravenously (i.v.) once every 7 days (Q7D).

o Vehicle Control: The formulation vehicle without the active compound is administered to
the control group.

e Monitoring and Endpoints:

o Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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o Animal body weight is monitored as an indicator of toxicity.

o The primary endpoint is typically the tumor growth inhibition, calculated as the T/C ratio
(%).

Conclusion

BAY1163877 (Rogaratinib) has demonstrated significant anti-tumor efficacy in patient-derived
xenograft models of various cancers, particularly those with FGFR pathway alterations.[1] The
data from these preclinical studies, supported by robust experimental methodologies, provide a
strong rationale for the continued clinical development of BAY1163877 as a targeted therapy
for FGFR-driven malignancies. The use of PDX models will continue to be instrumental in
identifying patient populations most likely to benefit from this and other FGFR inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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